

what is SR0987 compound

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Compound of Interest

Compound Name: SR0987

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An In-depth Technical Guide to the RORyt Agonist **SR0987**

Executive Summary

SR0987 is a synthetic, small-molecule agonist of the Retinoic acid receptor-related orphan receptor γ t (RORyt), a key transcription factor in the differentiation and function of T helper 17 (Th17) and T cytotoxic 17 (Tc17) cells.^[1] Characterized as an analog of the compound SR1078, **SR0987** demonstrates a dual mechanism of action: it enhances the expression of the pro-inflammatory cytokine Interleukin-17 (IL-17) while simultaneously repressing the expression of the immune checkpoint receptor Programmed cell death protein 1 (PD-1).^{[2][3]} This activity profile suggests its potential as an immunomodulatory agent for cancer immunotherapy, aiming to boost anti-tumor T cell responses.^{[2][4]} Preclinical in vitro studies have established its efficacy in both murine and human T cell lines, with a reported EC50 of approximately 800 nM for RORyt transactivation.^{[1][2]} This document provides a comprehensive overview of the chemical properties, synthesis, mechanism of action, and experimental protocols related to **SR0987**.

Introduction: RORyt as a Therapeutic Target

The nuclear receptor RORyt is a critical regulator of the immune system, primarily known for driving the differentiation of CD4+ and CD8+ T cells into Th17 and Tc17 effector cells, respectively.^[1] These cell lineages are characterized by their production of IL-17 and other inflammatory cytokines, which play a role in adaptive immunity and inflammation.^[1] The modulation of RORyt activity is a significant area of research for autoimmune diseases and oncology. While inverse agonists are sought for inflammatory conditions, RORyt agonists are

being investigated to enhance anti-tumor immunity.[5][6] By activating ROR γ t, synthetic agonists can potentially amplify T cell-mediated immune responses against tumors, making ROR γ t an attractive target for novel cancer immunotherapies.[2]

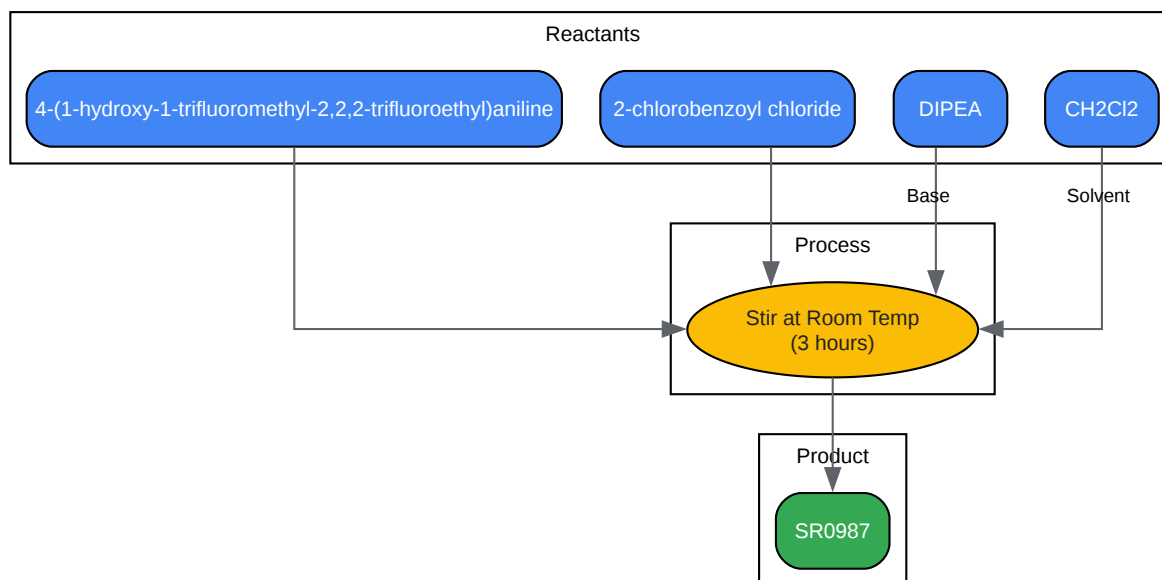
Physicochemical Properties and Synthesis of SR0987

SR0987 is a synthetic compound with defined chemical characteristics. Its properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	2-Chloro-N-[4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]-benzamide	[4]
CAS Number	303126-97-8	
Molecular Formula	C ₁₆ H ₁₀ ClF ₆ NO ₂	
Molecular Weight	397.7 g/mol	
Purity	≥98% (HPLC)	
Solubility	Soluble in DMSO (100 mM) and Ethanol (100 mM)	

Synthesis Protocol

The synthesis of **SR0987** is achieved through a straightforward chemical reaction.[2] To a solution of 4-(1-hydroxy-1-trifluoromethyl-2,2,2-trifluoroethyl)aniline in dichloromethane (CH₂Cl₂), N,N-diisopropylethylamine (DIPEA) and 2-chlorobenzoyl chloride are added at room temperature.[2] The reaction mixture is stirred for three hours and then concentrated under reduced pressure to yield the final product.[2]



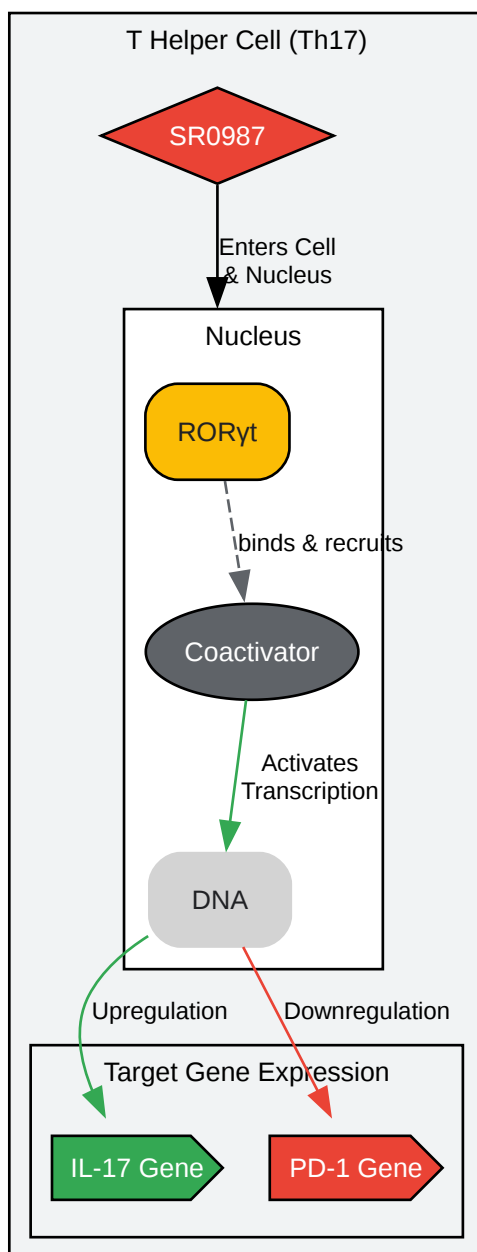
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Figure 1: Synthesis workflow for **SR0987** compound.

Mechanism of Action

SR0987 functions as a selective agonist for the T cell-specific isoform of ROR γ , ROR γ t.[4] Upon binding to the ligand-binding domain of ROR γ t, **SR0987** induces a conformational change in the receptor, promoting the recruitment of coactivator proteins.[2][7] This action enhances the transcription of ROR γ t target genes, most notably IL17.[1][2]

A surprising and significant finding is that while increasing IL-17 expression, **SR0987** concurrently decreases the expression of the PD-1 immune checkpoint receptor on the surface of T cells.[2] This dual activity is distinct from endogenous ROR γ t agonists, which tend to drive Th17 proliferation without repressing PD-1.[1] The combined effect of boosting effector cytokine production (IL-17) and reducing an inhibitory signal (PD-1) is hypothesized to enhance the protective anti-tumor activity of T cells.[2]



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Figure 2: *SR0987 mechanism of action in a Th17 cell.*

In Vitro Pharmacological Data

The activity of **SR0987** has been characterized in several in vitro assays, demonstrating its potency and concentration-dependent effects.

Parameter	Assay	Cell Line	Value	Reference
EC50	Gal4-RORYt::UAS-Luc Reporter Assay	HEK293T	~800 nM	[1][2][3]
Activity	IL-17 Expression	Murine EL4 cells, Differentiated murine Th17 cells	Increased Expression	[2]
Activity	PD-1 Surface Expression	Murine EL4 cells, Differentiated murine Th17 cells, Human Jurkat T cells	Decreased Expression	[2]
Activity	CD62L-PD1-CD4+ Population	Differentiated murine Th17 cells	Statistically significant increase	[2]

In Vivo Studies

Preclinical data from murine models indicate that administration of **SR0987** can augment anti-tumor T cell responses.[4] This includes increased infiltration of tumors by IL-17-producing T cells and improved suppression of tumor growth.[4] However, detailed protocols and quantitative data from these in vivo studies are not extensively detailed in the cited literature.

Key Experimental Protocols

RORYt Agonist Reporter Gene Assay

This assay quantifies the ability of a compound to activate RORYt-mediated gene transcription.

- **Cell Culture:** Human Embryonic Kidney (HEK293T) cells are cultured under standard conditions.
- **Transfection:** Cells are co-transfected with plasmids encoding for a Gal4 DNA-binding domain fused to the RORYt ligand-binding domain (Gal4-RORYt) and a luciferase reporter

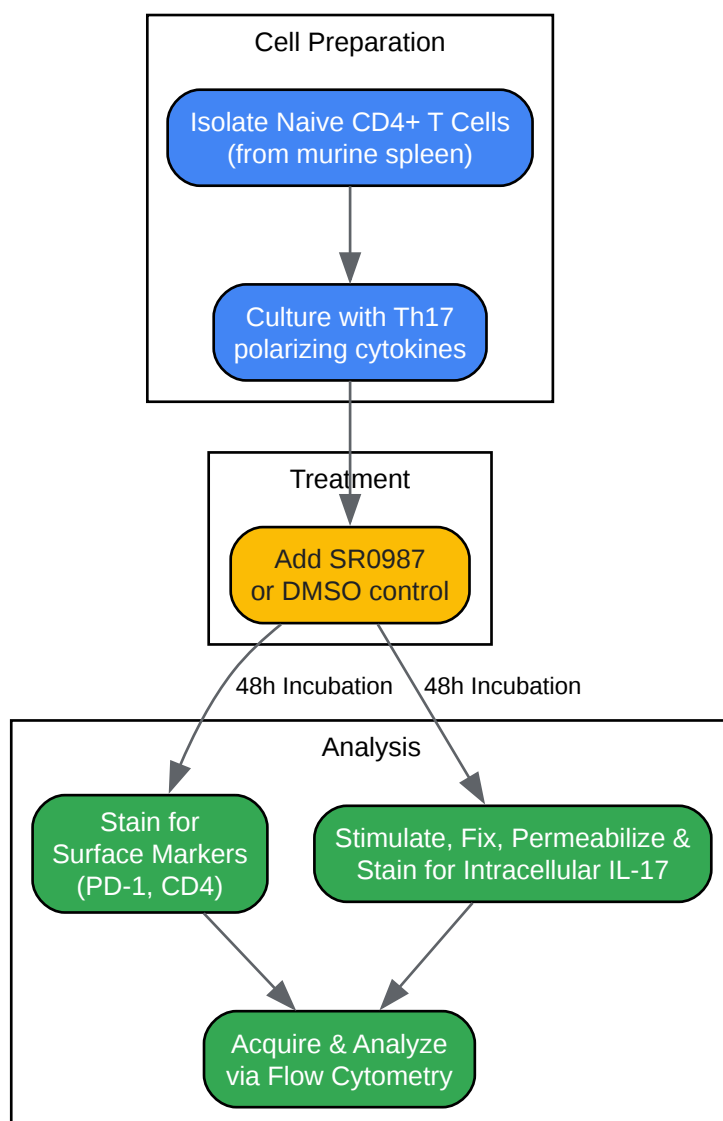
gene under the control of a UAS (Upstream Activating Sequence) promoter.[2][8] Variations may use a full-length ROR γ t and a reporter driven by a 5xRORE (ROR Response Element) or an IL-17 promoter.[2]

- **Compound Treatment:** Transfected cells are treated with varying concentrations of **SR0987** (or control compounds like DMSO) for a specified period (e.g., 24-48 hours).[2]
- **Luciferase Assay:** Cell lysates are collected, and luciferase activity is measured using a luminometer.
- **Data Analysis:** The fold induction of reporter gene expression is calculated relative to the DMSO control. An EC50 value is determined from the concentration-response curve.[2]

T Cell Differentiation and Flow Cytometry Analysis

This workflow is used to assess the impact of **SR0987** on primary T cells.

- **Isolation:** Naïve CD4⁺ T cells are isolated from the spleens of mice.[2]
- **Differentiation:** Cells are cultured under Th17-polarizing conditions using a specific cytokine cocktail.[2]
- **Treatment:** During differentiation, cells are treated with **SR0987** or DMSO control for a set duration (e.g., 48 hours).[2]
- **Staining for Flow Cytometry:**
 - **Surface Staining:** Cells are stained with fluorescently-labeled antibodies against surface markers such as CD4, PD-1, and CD62L.[2]
 - **Intracellular Staining:** For cytokine analysis, cells are first stimulated (e.g., with PMA/Ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A). They are then fixed, permeabilized, and stained with an antibody against intracellular IL-17A.[2]
- **Data Acquisition and Analysis:** Stained cells are analyzed on a flow cytometer. Data is gated on specific populations (e.g., CD4⁺ T cells) to quantify the expression of PD-1 or the percentage of IL-17A-producing cells.[2]



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Figure 3: Experimental workflow for T cell analysis.

Conclusion and Future Directions

SR0987 is a potent ROR γ t agonist with a unique dual-action profile that enhances T cell effector function by upregulating IL-17 while simultaneously downregulating the inhibitory receptor PD-1.[2] This mechanism provides a strong rationale for its investigation as a potential therapeutic agent in immuno-oncology, possibly in combination with existing anti-PD-1 checkpoint inhibitors.[2] While preclinical data are promising, further in vivo studies are required to fully elucidate its efficacy, pharmacokinetic properties, and safety profile. No clinical trials

involving **SR0987** have been reported in the reviewed literature. Future research should focus on optimizing its drug-like properties and evaluating its performance in relevant animal cancer models to validate its therapeutic potential.

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